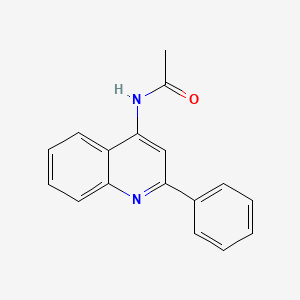
1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline
Métodos De Preparación
The synthesis of 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-thiophenylamine with 2-methoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. The reaction conditions typically involve heating the reaction mixture under reflux for several hours, followed by purification of the product using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The methoxy and thiophene groups in the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific enzymes and receptors makes it a useful tool in enzymology and receptor biology.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological targets. It can be investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or phosphatases, thereby affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparación Con Compuestos Similares
1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol can be compared with other isoquinoline derivatives and thiophene-containing compounds. Similar compounds include:
6-Methoxy-2-[(5-nitro-2-furyl)methyl]-1-(2-thienyl)-1,2,3,4-tetrahydro-7-isoquinolinol: This compound also contains a methoxy group and a thiophene ring, but with different substitution patterns and biological activities.
Tetrahydroisoquinoline derivatives: These compounds share the isoquinoline core structure but differ in the presence of additional functional groups and their biological properties.
Thiophene derivatives: Compounds containing the thiophene ring, such as Tipepidine and Tioconazole, have diverse therapeutic applications and can be used as reference compounds for comparison.
Propiedades
Número CAS |
656234-07-0 |
|---|---|
Fórmula molecular |
C14H11NO2S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
1-methoxy-4-thiophen-3-ylisoquinolin-5-ol |
InChI |
InChI=1S/C14H11NO2S/c1-17-14-10-3-2-4-12(16)13(10)11(7-15-14)9-5-6-18-8-9/h2-8,16H,1H3 |
Clave InChI |
DOADWMUDCDKGFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C2=C1C=CC=C2O)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)

![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)
![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)



![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)


